

Application Notes and Protocols for (S)-(-)-Itraconazole in Cell-Based Assays

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Compound of Interest

Compound Name: Itraconazole, (S)-(-)-

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Introduction

Itraconazole, a triazole antifungal agent, has garnered significant interest for its potent anti-cancer properties, primarily attributed to its ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis. Itraconazole exists as a mixture of stereoisomers. This document focuses on the application of the specific stereoisomer, (S)-(-)-Itraconazole, in relevant cell-based assays. (S)-(-)-Itraconazole comprises two diastereomers: (-)-2S,4R,2'S-Itraconazole and (-)-2S,4R,2'R-Itraconazole. These notes provide an overview of its mechanisms of action and detailed protocols for assessing its efficacy in vitro.

Mechanisms of Action

(S)-(-)-Itraconazole exerts its anti-cancer effects through multiple mechanisms:

- Inhibition of the Hedgehog Signaling Pathway:** The Hedgehog pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers. Itraconazole inhibits this pathway by binding to the Smoothened (SMO) receptor, a key signal transducer. This inhibition prevents the activation of downstream Gli transcription factors, leading to the suppression of genes involved in cell proliferation, survival, and tumor growth.^{[1][2]} While the inhibitory concentration is reported for the itraconazole mixture, specific data for the (S)-(-)-isomers is not readily available. Itraconazole has been shown to inhibit the Hedgehog pathway with an IC₅₀ of approximately 800 nM in Shh-Light2 reporter cells.^[3]

- **Anti-Angiogenic Activity:** Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Itraconazole exhibits potent anti-angiogenic effects by inhibiting endothelial cell proliferation and tube formation.[4] One of the key mechanisms is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) glycosylation and trafficking, which is crucial for its signaling function.[5]
- **mTOR Pathway Inhibition:** The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Itraconazole has been shown to inhibit mTOR signaling, particularly in endothelial cells, contributing to its anti-proliferative and anti-angiogenic effects.[4][6] The IC50 for itraconazole's inhibition of endothelial cell proliferation, which is linked to mTOR signaling, is approximately 200 nM.[4]

Quantitative Data

The following tables summarize the inhibitory activities of (S)-(-)-Itraconazole and the general Itraconazole mixture in various cell-based assays.

Table 1: Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation by Itraconazole Stereoisomers

Stereoisomer	Configuration	IC50 (nM)
(-)-Itraconazole	2S,4R,2'S	1.1
(-)-Itraconazole	2S,4R,2'R	Not explicitly reported, but cis-isomers generally show high potency.
Itraconazole (mixture)	cis-isomers	~588-691

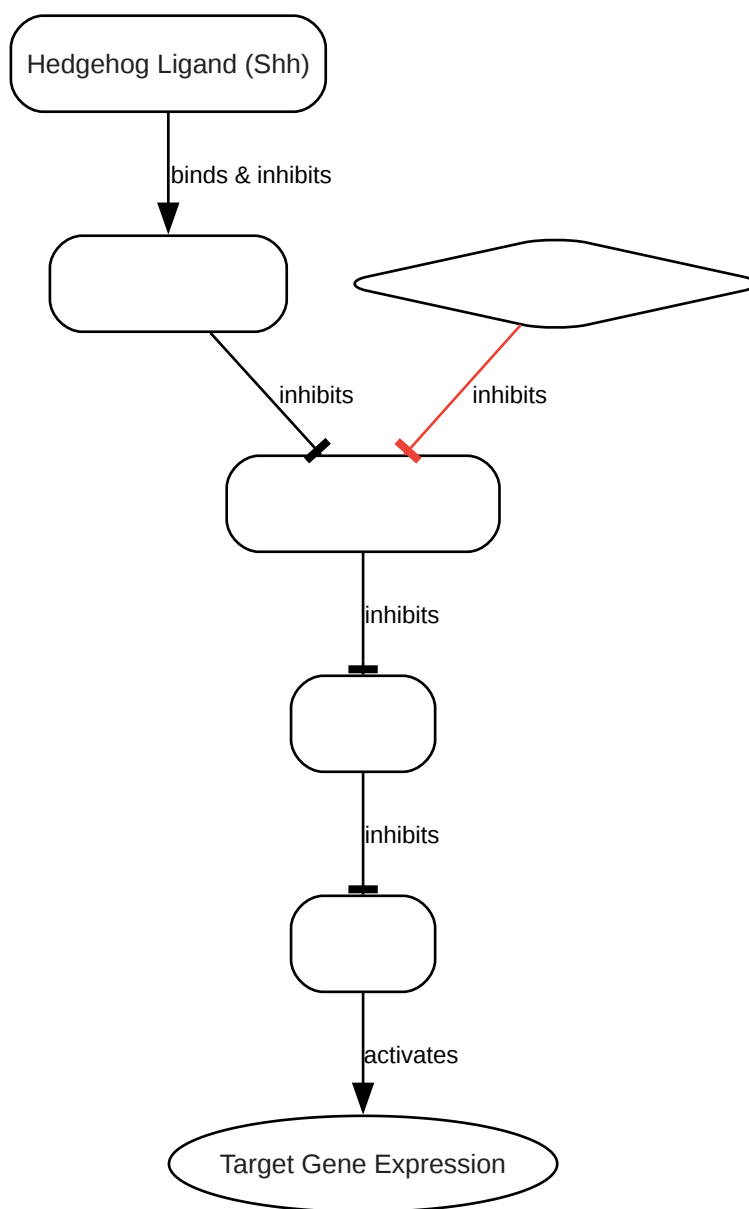
Note: Data for individual (S)-(-) stereoisomers are from a study that synthesized and tested all eight stereoisomers. The IC50 for the itraconazole mixture is from a separate study and represents the clinically available form.

Table 2: Inhibition of Hedgehog and mTOR Signaling by Itraconazole (Mixture)

Pathway	Assay	Cell Line	IC50 (approximate)
Hedgehog Signaling	Gli1-Luciferase Reporter	Shh-Light2	800 nM[3]
mTOR Signaling (via cell proliferation)	Endothelial Cell Proliferation	HUVEC	200 nM[4]

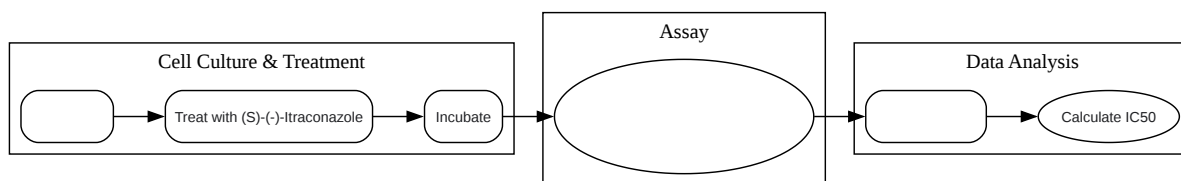
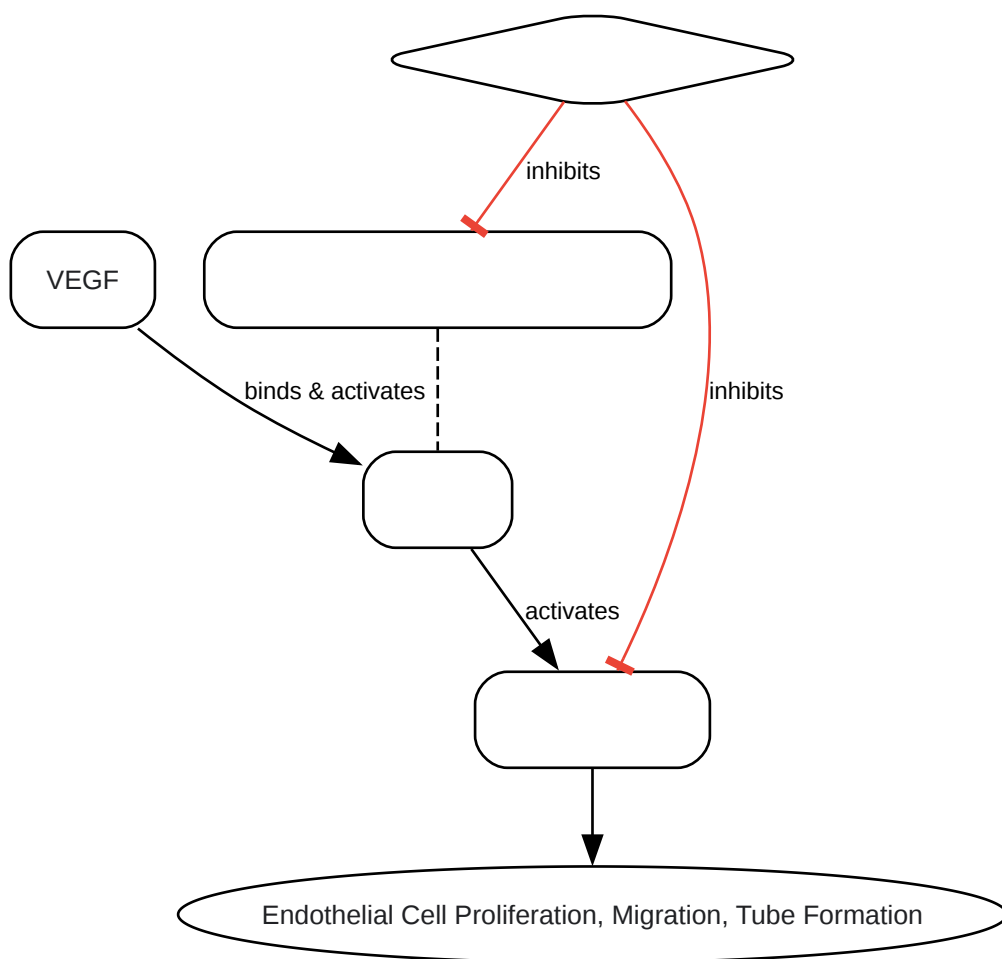
Note: The IC50 values in this table are for the general itraconazole mixture, as specific data for the (S)-(-)-stereoisomers in these pathways were not available in the reviewed literature.

Signaling Pathway and Experimental Workflow Diagrams



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Hedgehog Signaling Pathway Inhibition



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